Nectrisine

Descripción

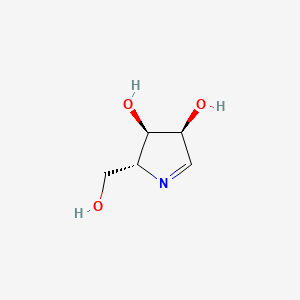

Structure

3D Structure

Propiedades

Número CAS |

108692-47-3 |

|---|---|

Fórmula molecular |

C5H9NO3 |

Peso molecular |

131.13 g/mol |

Nombre IUPAC |

(2R,3R,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |

InChI |

InChI=1S/C5H9NO3/c7-2-3-5(9)4(8)1-6-3/h1,3-5,7-9H,2H2/t3-,4+,5-/m1/s1 |

Clave InChI |

QUPCOXZVKXONSC-UOWFLXDJSA-N |

SMILES |

C1=NC(C(C1O)O)CO |

SMILES isomérico |

C1=N[C@@H]([C@H]([C@H]1O)O)CO |

SMILES canónico |

C1=NC(C(C1O)O)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine 3,4-dihydroxy-5-hydroxymethyl-1-pyrroline FR 900483 FR-900483 nectrisine |

Origen del producto |

United States |

Biosynthetic Pathways and Natural Production of Nectrisine

Microbial Origin and Producing Organisms

Nectrisine is produced biologically by certain fungal species. nih.gov

Fungal Strains: Thelonectria discophora SANK 18292 and Nectria lucida F-4490 (Synonymous with Thelonectria lucida)

Two key fungal strains have been identified as producers of this compound: Thelonectria discophora SANK 18292 and Nectria lucida F-4490. nih.govasm.org Nectria lucida is considered synonymous with Thelonectria lucida. nih.govasm.orgproquest.com Thelonectria discophora SANK 18292 (JCM 30947) was identified as a this compound producer through screening programs. nih.govasm.orgnih.gov This strain was accessioned in 2015 and originated from soil collected in Tsukuba, Ibaraki, Japan. riken.jp Nectria lucida F-4490 has also been reported as a source of this compound. mdpi.commedkoo.com

Precursor Identification and Metabolic Labeling Studies

Investigations into the biosynthetic pathway of this compound have utilized stable isotope tracer techniques to identify the precursor molecules. nih.govufl.edu

Incorporation of 13C-Labeled Pentoses (e.g., D-Ribose, D-Xylose)

Metabolic labeling studies using 13C-labeled pentoses have provided evidence for their role as precursors in this compound biosynthesis. The incorporation of 13C-labeled D-ribose and D-xylose into this compound produced by Thelonectria discophora SANK 18292 has been confirmed through mass spectrometry and 13C NMR spectroscopy. nih.govufl.edu This suggests that these pentose (B10789219) sugars serve as the starting materials for the biosynthetic route. nih.gov

Data from metabolic labeling experiments:

| Labeled Precursor | Fungal Strain | Detection Method | Result of Incorporation | Citation |

| 13C-labeled D-ribose | Thelonectria discophora SANK 18292 | MS and 13C NMR | Confirmed incorporation | nih.govufl.edu |

| 13C-labeled D-xylose | Thelonectria discophora SANK 18292 | MS and 13C NMR | Confirmed incorporation | nih.govufl.edu |

Proposed Biosynthetic Intermediates: D-Xylulose 5-Phosphate and 4-Amino-4-Deoxyarabinitol

Based on the metabolic labeling studies and the identification of potential enzymatic steps, a biosynthetic pathway for this compound has been proposed. This pathway is thought to proceed via D-xylulose 5-phosphate and 4-amino-4-deoxyarabinitol. nih.govufl.edu D-Xylulose 5-phosphate, an intermediate in the pentose phosphate (B84403) pathway, is considered a potential intermediate in this compound biosynthesis. asm.orgasm.orgwikipedia.org Chromatographic separation of the hot water extract from T. discophora culture broth yielded substantial amounts of 4-amino-4-deoxyarabinitol in addition to this compound. nih.gov Incubation of 4-amino-4-deoxyarabinitol with a crude enzyme extract from the fungus led to an increase in this compound levels and a decrease in the potential precursor, suggesting that 4-amino-4-deoxyarabinitol is a biosynthetic intermediate. nih.govasm.org

Proposed Biosynthetic Pathway Intermediates:

| Intermediate Name | Proposed Role in Biosynthesis | Origin/Detection | Citation |

| D-Xylulose 5-Phosphate | Proposed Intermediate | Supplied via pentose phosphate pathway | asm.orgnih.govufl.eduasm.org |

| 4-Amino-4-Deoxyarabinitol | Proposed Intermediate | Isolated from culture broth, converted to this compound by fungal enzyme | nih.govufl.eduasm.org |

Genetic and Enzymatic Basis of this compound Biosynthesis

The genetic and enzymatic machinery responsible for this compound biosynthesis has been investigated, particularly in Thelonectria discophora SANK 18292. asm.orgnih.gov

Identification of Biosynthetic Gene Clusters (e.g., Genes around necC)

Studies have focused on identifying the biosynthetic gene cluster responsible for this compound production. The this compound biosynthetic gene cluster in T. discophora was identified from the contiguous genome sequence around the necC gene. asm.orgnih.govpatsnap.comomicsdi.org This approach was based on the hypothesis that this compound biosynthesis genes might be clustered, similar to many fungal secondary metabolite biosynthesis genes. asm.orgasm.org

Functional analysis, including gene disruption, complementation studies, and heterologous expression, has indicated that necA, necB, and necC genes are involved in this compound biosynthesis. asm.orgasm.orgnih.govpatsnap.comresearchgate.net These genes are associated with enzymatic steps involving amination, dephosphorylation, and oxidation. asm.orgnih.govomicsdi.org Specifically, NecC has been identified as an oxidase that catalyzes the conversion of 4-amino-4-deoxyarabinitol to this compound. nih.govasm.orgasm.org While NecB, a member of the choline/ethanolamine kinase family, appears related to 4-amino-4-deoxyarabinitol biosynthesis, it may not be strictly necessary, suggesting potential redundancy or involvement of other enzymes. nih.govasm.orgasm.org Heterologous expression of necA, necB, and necC in recombinant Escherichia coli has demonstrated the production of this compound, providing a foundation for potential microbial production systems. asm.orgasm.orgnih.govpatsnap.comresearchgate.net

Identified Biosynthetic Genes:

| Gene Name | Proposed Enzymatic Function | Role in this compound Biosynthesis | Citation |

| necA | Involved in amination | Required for this compound biosynthesis | asm.orgasm.orgnih.govpatsnap.comresearchgate.net |

| necB | Involved in dephosphorylation | Related to 4-amino-4-deoxyarabinitol biosynthesis, potentially semiessential | nih.govasm.orgasm.orgnih.govpatsnap.comresearchgate.net |

| necC | Oxidase | Catalyzes conversion of 4-amino-4-deoxyarabinitol to this compound | nih.govasm.orgasm.orgnih.govpatsnap.comresearchgate.net |

Analysis of the genomic region around necC in T. discophora revealed the presence of several open reading frames (ORFs) potentially involved in the biosynthetic pathway. These include ORFs predicting a fungus-specific transcription factor, an aminotransferase (likely NecA), a phosphotransferase (likely NecB), and a transporter, in addition to the NecC oxidase. asm.org

Detailed gene cluster information:

| ORF | Predicted Function | Corresponding Gene | Citation |

| ORF1 | Fungus-specific transcription factor | - | asm.org |

| ORF2 | Aminotransferase | necA | asm.org |

| ORF3 | Phosphotransferase | necB | asm.org |

| ORF4 | Transporter | - | asm.org |

| ORF5 | Oxidase | necC | asm.org |

Characterization of Key Enzymes Involved (e.g., NecC Oxidase, NecA Aminotransferase, NecB Phosphotransferase)

Research has identified a gene cluster in T. discophora containing three key genes, necA, necB, and necC, that are involved in this compound biosynthesis. asm.orgasm.orgnih.govufl.eduresearchgate.netpatsnap.comomicsdi.org These genes encode for putative enzymes that catalyze specific steps in the pathway:

NecC Oxidase: This enzyme is responsible for the conversion of the intermediate 4-amino-4-deoxyarabinitol directly to this compound. asm.orgasm.orgnih.govresearchgate.netpatsnap.comomicsdi.orgresearchgate.netresearchgate.net NecC has been characterized as an oxidase with characteristics similar to glucose-methanol-choline oxidoreductase. asm.orgresearchgate.netresearchgate.netresearchgate.net

NecA Aminotransferase: NecA is a putative aminotransferase involved in the biosynthesis of 4-amino-4-deoxyarabinitol. asm.orgasm.orgnih.gov Sequence analysis suggests homology to class III aminotransferases. asm.org

NecB Phosphotransferase: NecB is a putative phosphotransferase. asm.org While its exact role is still being elucidated, it is believed to be involved in the dephosphorylation step in the pathway, possibly acting on D-xylulose 5-phosphate or 4-amino-4-deoxyarabinitol phosphate. asm.orgnih.gov

Functional Analysis of Biosynthesis Genes (necC, necA, necB) through Disruption and Complementation Studies

To confirm the involvement of necA, necB, and necC in this compound biosynthesis, gene disruption and complementation studies have been conducted in T. discophora. asm.orgasm.orgnih.govresearchgate.netpatsnap.comomicsdi.orgresearchgate.net

Disruption of the necA gene resulted in the abolition of the production of both this compound and its intermediate, 4-amino-4-deoxyarabinitol. asm.orgnii.ac.jpresearchgate.net Complementation of the necA disruptant with a functional necA gene restored this compound production. asm.orgnii.ac.jpresearchgate.net These findings strongly indicate that NecA is essential for the biosynthesis of 4-amino-4-deoxyarabinitol. asm.orgnih.gov

Disruption of the necC gene, encoding the oxidase, also led to a loss of this compound production. asm.orgasm.orgomicsdi.org Complementation of the necC disruptant restored production, confirming the crucial role of NecC in the final step of converting 4-amino-4-deoxyarabinitol to this compound. asm.orgasm.orgomicsdi.org

Disruption of the necB gene did not completely abolish this compound production, although it was remarkably suppressed. asm.orgasm.orgnih.gov This suggests that while NecB is related to 4-amino-4-deoxyarabinitol biosynthesis, it might not be strictly necessary, potentially due to the presence of other enzymes in T. discophora capable of catalyzing a similar dephosphorylation reaction. asm.orgasm.orgnih.gov

Functional Analysis Summary

| Gene | Putative Enzyme Function | Effect of Disruption on this compound Production | Effect of Disruption on 4-amino-4-deoxyarabinitol Production | Complementation Result |

| necA | Aminotransferase | Abolished | Abolished | Restored |

| necB | Phosphotransferase | Remarkably suppressed | Not completely abolished | Not explicitly stated |

| necC | Oxidase | Abolished | Accumulation of 4-amino-4-deoxyarabinitol | Restored |

Biotechnological Approaches for this compound Production

Given the challenges associated with chemical synthesis and fungal fermentation, biotechnological methods, particularly microbial production, are being explored as attractive alternatives for this compound production. asm.orgasm.orgbrain-biotech.com

Heterologous Expression Systems (e.g., Recombinant Escherichia coli Co-expression of necA, necB, and necC Genes)

Heterologous expression of the this compound biosynthetic genes in a suitable host organism offers a promising route for controlled and potentially higher-yield production. Studies have demonstrated that recombinant Escherichia coli co-expressing the necA, necB, and necC genes from T. discophora can successfully produce this compound. asm.orgasm.orgnih.govufl.eduresearchgate.netpatsnap.comomicsdi.orgresearchgate.net

Experiments involving the co-expression of different combinations of these genes have provided insights into the pathway. For instance, E. coli co-expressing necA and necC was shown to produce this compound even without the expression of necB, further supporting the idea that NecB's function might be supplemented by endogenous E. coli enzymes. asm.orgnih.gov However, the presence of necB alongside necA and necC generally leads to enhanced this compound production. Supplementation of the E. coli culture medium with D-ribose, a proposed precursor, has also been shown to enhance this compound production in the recombinant system. asm.org

Strategies for Microbial de novo Production via Fermentation

Microbial de novo production of this compound through fermentation is a highly attractive strategy for cost reduction and scalability compared to chemical synthesis or extraction from fungal cultures, which can face issues like low productivity and complex handling. asm.orgasm.orgbrain-biotech.com The identification of the this compound biosynthetic gene cluster provides a crucial foundation for developing such a system. asm.orgasm.orgbrain-biotech.com

Strategies for achieving efficient microbial de novo production via fermentation in organisms like E. coli or other suitable microbial hosts include:

Pathway Engineering: Optimizing the expression levels of the necA, necB, and necC genes and potentially introducing or enhancing the activity of upstream enzymes involved in the supply of precursors like D-ribose or D-xylulose 5-phosphate.

Host Strain Optimization: Selecting or engineering microbial strains that are robust, have high growth rates, and are amenable to genetic manipulation for efficient this compound production.

Fermentation Process Optimization: Developing controlled fermentation conditions (e.g., temperature, pH, aeration, nutrient feeding) to maximize this compound yield and productivity. This could involve batch, fed-batch, or continuous fermentation strategies. brain-biotech.com

Elimination of Competing Pathways: Modifying the host metabolism to reduce the flow of precursors into competing pathways, thereby channeling more resources towards this compound biosynthesis.

Developing a bacterial production system for this compound or its intermediates through genetic engineering holds significant potential for establishing a more efficient and cost-effective manufacturing process. asm.orgasm.orgnih.govresearchgate.netpatsnap.comomicsdi.orgresearchgate.net

Chemical Synthesis and Analog Generation of Nectrisine and Its Derivatives

Stereoselective Synthetic Methodologies

Stereoselective synthesis is crucial for obtaining the biologically active enantiomer of nectrisine. Two primary approaches in this regard involve utilizing chiral starting materials (chiral pool) or employing catalytic methods that control stereochemistry during bond formation.

Enantioselective Catalytic Strategies

Enantioselective catalytic strategies offer a powerful alternative to chiral pool methods, allowing the construction of chiral centers with high selectivity from achiral or prochiral precursors.

Enzyme catalysis can be employed to establish the initial stereocenter in the synthesis of this compound and related nitrogen heterocycles. For instance, an enzyme-catalyzed hydrocyanation reaction, often utilizing oxynitrilase enzymes, has been shown to introduce the first chiral center with high enantioselectivity, exceeding 99% enantiomeric excess in some cases. acs.orgnih.govdigitellinc.comacs.orgcannonchem.comacs.orgnih.gov This enzymatic step provides an enantioenriched cyanohydrin intermediate that serves as a chiral building block for subsequent transformations. nih.govacs.org

Transition metal catalysis plays a significant role in the stereoselective synthesis of this compound, often in conjunction with enzymatic steps.

Ruthenium-catalyzed olefin metathesis, including cross-metathesis, can be used to functionalize enzyme-derived allylic fragments, overcoming substrate limitations of the enzyme and enabling the construction of the carbon skeleton with controlled alkene geometry. acs.orgnih.govdigitellinc.comacs.orgcannonchem.comacs.orguib.noulb.ac.bensf.gov For example, cross-metathesis reactions involving hydroxyesters and allyl benzyl (B1604629) ether have been employed to generate key alkene intermediates with good yields and stereoselectivity. acs.org

Palladium-catalyzed 1,3-allylic substitutive reactions are instrumental in translating the stereochemistry established by the enzyme into the key amine stereocenters of the pyrrolidine (B122466) ring. acs.orgnih.govdigitellinc.comacs.orgcannonchem.comacs.orgnih.govsioc-journal.cntesisenred.net These reactions, often proceeding via chiral π-allyl intermediates, allow for highly stereospecific and regioselective C-N bond formation. digitellinc.comacs.orgnih.gov Optimized conditions for palladium-catalyzed 1,3-chirality transfer are crucial for achieving high stereocontrol in these steps. acs.org

Formal Syntheses and Strategic Intermediates (e.g., Lactam Triol)

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported synthesis of the target molecule. This demonstrates the effectiveness of the new route without completing the entire synthesis. The lactam triol has been identified as a known intermediate in the synthesis of this compound. acs.orgnih.govacs.org Synthetic strategies that successfully prepare this lactam triol effectively represent a formal synthesis of this compound, highlighting the utility of the developed methodology for accessing substituted pyrrolidine alkaloids. acs.orgnih.govacs.orgresearchgate.net

Development of this compound Analogues and Related Azasugars

The synthetic methodologies developed for this compound can often be adapted to prepare a variety of this compound analogues and related azasugars. These analogues, which are structural variations of the parent iminosugar, are synthesized to explore their biological activities and structure-activity relationships. The combined enzyme and transition metal-catalyzed strategies, for instance, provide functionally dense and stereochemically rich molecular building blocks that can be elaborated into different pyrrolidine alkaloids, including analogues of this compound. acs.orgnih.govacs.orgcannonchem.com The development of new strategies for the enantioselective synthesis of nitrogen heterocycles, such as pyrrolidines, is crucial for accessing a diverse range of these biologically active compounds. nih.govdigitellinc.comacs.org

Synthesis of Unsaturated and Substituted Derivatives (e.g., from Iminothreitol)

The synthesis of unsaturated and substituted derivatives of this compound often involves building the pyrroline (B1223166) ring structure with appropriate functional groups and unsaturation. One approach mentioned in the literature involves the synthesis of this compound analogues from iminothreitol ox.ac.uk. This method allows for the introduction of specific substituents and the creation of the required unsaturation within the five-membered ring.

Research has demonstrated that adaptable elimination methods can be employed to synthesize this compound analogues from precursors like iminothreitol derivatives ox.ac.uk. For instance, the synthesis of this compound analogues and protected 5-methyl-5-deoxy-nectrisine has been achieved starting from iminothreitol ox.ac.uk. This highlights the utility of iminothreitol as a starting material for accessing the this compound scaffold with variations in substitution patterns.

Construction of Aza-Sugar Libraries for Structure-Activity Relationship Investigations

The development of aza-sugar libraries is a significant aspect of investigating the structure-activity relationships of this compound and related iminosugars ox.ac.uk. Aza-sugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, often exhibit potent inhibitory activity against carbohydrate-processing enzymes ox.ac.uk.

The ready elaboration of known and commercially available aza-sugar scaffolds lends itself well to the rapid development of such libraries through parallel synthesis methods ox.ac.uk. This allows for the systematic variation of substituents and structural features on the aza-sugar core, generating a diverse set of analogues ox.ac.uk. These libraries are then screened to understand how structural changes impact biological activity, providing valuable insights for the design of more potent and selective inhibitors ox.ac.uk. The synthesis of a wide variety of novel aza-sugars, including analogues of this compound, with various functionalizations (e.g., aromatic, alkyl) supports the construction of these libraries for SAR studies ox.ac.uk.

Approaches to Novel Cyclic Sugar Imines

Approaches to synthesizing novel cyclic sugar imines are central to accessing the this compound framework and its analogues, as this compound itself is an unsaturated cyclic imino sugar rsc.org. Various strategies have been developed for the construction of these cyclic imines, often starting from sugar-derived precursors ox.ac.uknih.govresearchgate.netresearchgate.net.

One method involves the regioselective imine formation from sugar-derived compounds ox.ac.uk. Another approach utilizes the partial reduction of sugar-derived lactams, followed by tandem stereoselective nucleophilic addition nih.govresearchgate.net. This strategy, based on the use of more easily available and stable lactams compared to cyclic nitrones, has been applied to the preparation of pyrrolidine derivatives nih.gov.

Nucleophilic additions to cyclic imines are key steps in introducing diversity into the aza-sugar scaffold ox.ac.uk. Research has shown that reactions of polyhydroxylated imines with nucleophiles can be efficient and proceed with good to excellent diastereoselectivities, depending on the imine and the nucleophile ox.ac.uk. For example, additions to cyclic ketimines, although less common, have also been demonstrated as a route to functionalized aza-sugars ox.ac.uk.

Enzymatic Inhibition Profile of Nectrisine

Glycosidase Inhibition Spectrum

Research has established a specific spectrum of glycosidases that are sensitive to inhibition by Nectrisine. These include various alpha- and beta-glycosidases. asm.orgnih.govnih.govresearchgate.net The strength of inhibition varies among these enzymes. nih.govresearchgate.net

This compound is recognized as a potent inhibitor of alpha-glucosidases. nih.govresearchgate.netacs.orgdntb.gov.uadntb.gov.ua Its inhibitory activity against these enzymes has been demonstrated to be comparable at both the enzyme and cellular levels. nih.govresearchgate.net Alpha-glucosidases are involved in diverse biological processes, including the hydrolysis of disaccharides and oligosaccharides, as well as the trimming of N-linked glycans in the endoplasmic reticulum. researchgate.netmdpi.com this compound has been noted to inhibit trimming glucosidase I, which participates in the initial steps of modifying N-glycosidic oligosaccharides. nih.govresearchgate.net

In addition to alpha-glucosidases, this compound has been shown to inhibit alpha-mannosidases. asm.orgnih.govnih.govresearchgate.nettdx.cat Alpha-mannosidases are crucial enzymes in the processing of N-linked glycans. researchgate.net

This compound also exhibits inhibitory activity against beta-mannosidases. asm.orgnih.govnih.govresearchgate.net

Beta-glucosidases are also part of the enzymatic spectrum inhibited by this compound. asm.orgnih.govnih.govresearchgate.net

This compound has been found to inhibit beta-N-acetylglucosaminidase. asm.orgnih.govnih.govresearchgate.net These enzymes are involved in the hydrolysis of terminal N-acetylglucosamine residues in various glycoconjugates. researchgate.net

Based on research findings, the general order of inhibition strength for this compound against a panel of glycosidases has been reported as alpha-glucosidase > alpha- and beta-mannosidases > beta-glucosidase and beta-N-acetylglucosaminidase. nih.govresearchgate.net

An overview of this compound's inhibition spectrum is presented in the table below:

| Enzyme Class | Inhibition by this compound |

| Alpha-Glucosidase | Inhibited |

| Alpha-Mannosidase | Inhibited |

| Beta-Mannosidase | Inhibited |

| Beta-Glucosidase | Inhibited |

| Beta-N-Acetylglucosaminidase | Inhibited |

| Beta-Galactosidase | Insensitive |

| Alpha-Fucosidase | Insensitive |

| Neuraminidase | Insensitive |

| Trimming Glucosidase I | Sensitive |

Specificity and Selectivity in Glycosidase Interaction

This compound demonstrates a degree of specificity in its glycosidase interactions. While it inhibits a range of alpha- and beta-glycosidases, certain other glycosidases appear to be insensitive to its effects. Enzymes such as beta-galactosidase, alpha-fucosidase, and neuraminidase have been reported as being insensitive to this compound. nih.govresearchgate.net This differential activity highlights the selective nature of this compound's inhibitory profile, interacting preferentially with certain glycosidic linkages and enzyme active sites over others. tdx.catlookchem.com The structural features of this compound, as an iminosugar, allow it to mimic the transition state of glycosidic bond hydrolysis, leading to enzyme inhibition. asm.org The specific configuration of the hydroxyl groups and the presence of the nitrogen in the five-membered ring contribute to its selective binding to the active sites of susceptible glycosidases. asm.orgnih.gov

Inhibition of Trimming Glucosidase I

This compound has been shown to be a sensitive inhibitor of trimming glucosidase I. nih.govresearchgate.netresearchgate.net Trimming glucosidase I is an enzyme involved in the initial steps of modifying N-glycosidic oligosaccharides within the endoplasmic reticulum. nih.govresearchgate.net The inhibitory action of this compound on this enzyme contributes to its observed cellular effects. nih.govresearchgate.net

Insensitivity to Beta-Galactosidase, Alpha-Fucosidase, and Neuraminidase

In contrast to its effect on alpha-glucosidases, this compound has demonstrated insensitivity towards several other glycosidases. Specifically, Beta-Galactosidase, alpha-fucosidase, and neuraminidase were found to be insensitive to inhibition by this compound. nih.govresearchgate.netresearchgate.net This selective profile underscores that this compound does not broadly inhibit all glycosidic enzymes.

Molecular Mechanisms of Nectrisine Action

Glycomimetic Properties and Transition State Analogues

Iminosugars, including Nectrisine, are characterized by the replacement of the endocyclic oxygen atom of a monosaccharide with a nitrogen atom. This structural alteration is key to their inhibitory function, as the protonated nitrogen at physiological pH can mimic the charge and shape of the oxocarbenium-ion-like transition state that occurs during glycosidic bond hydrolysis. nih.gov This ability to act as a transition-state analogue is a critical feature of many potent glycosidase inhibitors.

Mimicry of Substrates and Hydrolysis Transition States in Glycosidase Active Sites

The effectiveness of iminosugars as glycosidase inhibitors is rooted in their structural and electronic similarity to the natural substrates of these enzymes. The polyhydroxylated nature of these compounds allows them to engage in a network of hydrogen bonds within the glycosidase active site, similar to the binding of the authentic carbohydrate substrate.

Due to the basicity of the endocyclic nitrogen, iminosugars are typically protonated at physiological pH. This positively charged nitrogen atom, along with the stereochemistry of the hydroxyl groups, allows the iminosugar to mimic the developing positive charge of the oxocarbenium ion intermediate that is formed during the enzymatic hydrolysis of a glycosidic bond. nih.gov By mimicking this high-energy transition state, iminosugars can bind to the enzyme's active site with high affinity, effectively blocking the access of the natural substrate and halting the catalytic cycle. The stability of the enzyme-inhibitor complex is significantly greater than that of the enzyme-substrate complex, leading to potent inhibition.

Protein-Ligand Interaction Dynamics

To comprehend the inhibitory mechanism of this compound and related iminosugars at a molecular level, computational studies such as molecular modeling and docking have proven invaluable. While specific studies on this compound are not extensively available, research on other iminosugars provides significant insights into the dynamics of their interactions with glycosidase active sites.

Computational Molecular Modeling and Docking Studies of Related Iminosugars

Molecular docking simulations have been instrumental in elucidating the binding modes of various iminosugar inhibitors within the active sites of glycosidases. tandfonline.comnih.gov These computational approaches predict the preferred orientation of the inhibitor when bound to the enzyme, as well as the strength of the interaction. For instance, docking studies of 1-deoxynojirimycin (B1663644) (DNJ) and isofagomine with β-glucosidase have revealed the critical role of the protonated imino group in forming strong electrostatic interactions with key acidic residues in the active site. acs.org

These studies often begin with the three-dimensional structures of the target enzyme, typically obtained from X-ray crystallography or homology modeling. The iminosugar ligand is then computationally "docked" into the active site, and various algorithms are used to score the different binding poses based on factors like intermolecular forces and conformational energies. The results of these simulations can guide the rational design of more potent and selective inhibitors. tandfonline.comnih.gov

Analysis of Intermolecular Contacts (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Interactions, Water Bridges)

The high affinity of iminosugar inhibitors for glycosidases is a result of a combination of specific intermolecular interactions within the enzyme's active site. These interactions collectively stabilize the enzyme-inhibitor complex.

Hydrogen Bonds: The hydroxyl groups of the iminosugar ring form a network of hydrogen bonds with the polar amino acid residues lining the active site. These interactions are crucial for the initial recognition and binding of the inhibitor. nih.govacs.org

Pi-Pi Interactions: In some instances, aromatic residues within the active site can engage in pi-pi stacking interactions with the inhibitor, further stabilizing the complex.

Water Bridges: Water molecules within the active site can mediate interactions between the inhibitor and the enzyme by forming hydrogen-bond networks, acting as "water bridges." These are often observed in crystal structures of enzyme-inhibitor complexes and are considered important for the flexibility and dynamics of the binding process. nih.gov

The following table summarizes the key interacting residues and types of interactions observed in docking studies of related iminosugars with α-glucosidase.

| Iminosugar Derivative | Interacting Residues | Type of Interaction | Reference |

| 1-Deoxynojirimycin (DNJ) | Asp, Arg, Trp | Salt bridge, Hydrogen bonds, Water-mediated hydrogen bonds | tandfonline.comnih.gov |

| N-butyl-deoxynojirimycin (NB-DNJ) | Phe, Trp, Val, His | Hydrophobic interactions | tandfonline.compnas.org |

| Isofagomine | Glu | Hydrogen bond, Electrostatic interaction | acs.org |

Influence of Electrostatic Potential on Molecular Interactions

The electrostatic potential of both the iminosugar inhibitor and the enzyme's active site plays a pivotal role in their interaction. The protonated nitrogen of the iminosugar creates a positive electrostatic potential that is complementary to the negative electrostatic potential of the catalytic carboxylate residues typically found in the active site of glycosidases. acs.orgnih.gov This electrostatic complementarity is a major driving force for the binding of iminosugar inhibitors.

Computational methods that calculate the electrostatic potential surfaces of both the ligand and the protein can provide a visual representation of these complementary features, aiding in the understanding of the binding mechanism and the design of new inhibitors with enhanced electrostatic interactions.

Conformational Effects on Enzyme Activity and Substrate Binding

The three-dimensional conformation of an iminosugar inhibitor is a critical determinant of its inhibitory potency. The flexibility or rigidity of the iminosugar ring and the orientation of its hydroxyl and other substituent groups can significantly influence how well it fits into the enzyme's active site.

Conformational analysis of various iminosugars has shown that they can adopt different chair, boat, or skew-boat conformations. acs.orgresearchgate.net The preferred conformation in solution may not be the same as the conformation adopted upon binding to the enzyme. The ability of an iminosugar to adopt a conformation that closely mimics the transition state of the natural substrate is a key factor in its inhibitory strength. For example, molecular dynamics simulations have shown that the ring of 1-deoxynojirimycin distorts to a skew-boat-like form upon binding to β-glucosidase, a conformation that is thought to resemble the transition state. acs.org In contrast, isofagomine tends to maintain a chair-like conformation. acs.org

Furthermore, the conformation of side chains on the iminosugar ring can also impact binding. Studies on C6-methylated iminosugars have demonstrated that pre-organizing the side chain into a specific conformation can lead to a significant increase in inhibitory potency. nih.gov This highlights the importance of considering the conformational preorganization of inhibitors in the design of more effective glycosidase inhibitors.

Cellular Activities and Antiviral Mechanisms of Nectrisine

Cellular Level Inhibitory Effects on Glycosidases

Nectrisine has been shown to inhibit a range of glycosidases, with a notable potency against alpha-glucosidases nih.gov. Studies have demonstrated that this compound inhibits alpha-glucosidase, alpha- and beta-mannosidases, beta-glucosidase, and beta-N-acetylglucosaminidase, with alpha-glucosidase being the most sensitive nih.gov. Enzymes such as beta-galactosidase, alpha-fucosidase, and neuraminidase were found to be insensitive to this compound nih.gov. Importantly, this compound also inhibits trimming glucosidase I, an enzyme involved in the initial steps of modifying N-glycosidic oligosaccharides nih.gov. The inhibitory effect of this compound at the cellular level is comparable to its activity observed at the enzyme level nih.gov.

A summary of this compound's inhibitory effects on various glycosidases is presented in the table below, based on reported findings:

| Enzyme Class | Specific Enzyme | Sensitivity to this compound |

| Alpha-Glucosidases | Alpha-Glucosidase | Potent Inhibitor |

| Trimming Glucosidase I | Sensitive | |

| Alpha-Mannosidases | Alpha-Mannosidase | Inhibited |

| Beta-Mannosidases | Beta-Mannosidase | Inhibited |

| Beta-Glucosidases | Beta-Glucosidase | Inhibited |

| Beta-N-acetylglucosaminidase | Beta-N-acetylglucosaminidase | Inhibited |

| Beta-Galactosidases | Beta-Galactosidase | Insensitive |

| Alpha-Fucosidases | Alpha-Fucosidase | Insensitive |

| Neuraminidases | Neuraminidase | Insensitive |

Antiviral Efficacy in in vitro Systems

The glycosidase inhibitory activity of iminosugars like this compound has been linked to antiviral effects, particularly against enveloped viruses that rely on host glycosylation machinery for proper glycoprotein (B1211001) processing nih.govnih.gov.

Suppression of Syncytium Formation in Virus-Infected Cell Lines (e.g., Newcastle Disease Virus-Infected BHK Cells)

This compound has been shown to suppress syncytium formation in Newcastle Disease Virus (NDV)-infected BHK (Baby Hamster Kidney) cells nih.govsemanticscholar.org. Syncytium formation, the fusion of infected cells with neighboring uninfected cells, is mediated by viral glycoproteins expressed on the cell surface ajol.infofrontiersin.orgmdpi.com. By interfering with glycoprotein processing, this compound can inhibit this process ajol.infoscispace.com. Studies using NDV-infected BHK cells demonstrated that this compound suppressed syncytium formation without blocking the synthesis and cell-surface expression of the viral HANA glycoprotein nih.gov. This suggests that the mechanism involves altering the glycoprotein in a way that prevents fusion, rather than simply reducing its presence on the cell surface nih.govajol.info.

Inhibition of Hemolytic Activity in Viral Infections

In addition to suppressing syncytium formation, this compound has also been reported to inhibit hemolytic activity in viral infections, as observed in Newcastle Disease Virus (NDV)-infected BHK cells nih.govsemanticscholar.org. Hemolytic activity in the context of viral infections can be related to the function of viral glycoproteins like hemagglutinin, which can cause red blood cell agglutination and lysis wikipedia.org. The inhibition of this activity by this compound further supports its impact on the functional properties of viral glycoproteins nih.govsemanticscholar.org.

Modulatory Impact on Viral Glycoprotein Processing

Enveloped viruses extensively utilize the host cell's machinery for the synthesis and processing of their glycoproteins, which are essential for viral entry, assembly, and release nih.govnih.govsartorius.com. This compound, as a glycosidase inhibitor, interferes with these host processes.

Induction of Misfolding of Viral N-linked Glycoproteins

The antiviral mechanism of iminosugars against many enveloped viruses is believed to involve the induction of misfolding of viral N-linked glycoproteins nih.gov. N-linked glycosylation is a critical post-translational modification that occurs in the endoplasmic reticulum (ER) and is essential for the proper folding, trafficking, and function of many viral glycoproteins nih.govnih.govfrontiersin.org. By inhibiting ER-resident glucosidases, this compound can disrupt the normal processing of the N-glycan chains attached to viral proteins nih.govfrontiersin.org. This aberrant glycosylation can lead to glycoprotein misfolding and retention within the ER, preventing their transport to the cell surface or incorporation into new virions nih.gov.

Influence on Host Endoplasmic Reticulum-Resident Alpha-Glucosidase Enzymes (e.g., GluI and GluII)

This compound's impact on viral glycoprotein processing is primarily mediated through its influence on host endoplasmic reticulum (ER)-resident alpha-glucosidase enzymes, specifically alpha-glucosidase I (GluI) and alpha-glucosidase II (GluII) nih.govnih.govfrontiersin.org. These enzymes are key components of the ER quality control system, responsible for trimming glucose residues from the N-linked glycans of newly synthesized proteins frontiersin.orgrcsb.org. Alpha-glucosidase I removes the outermost alpha-1,2-linked glucose residue, while alpha-glucosidase II removes the two inner alpha-1,3-linked glucose residues frontiersin.org. Inhibition of GluI and GluII by iminosugars like this compound disrupts this trimming process, leading to the accumulation of misfolded or improperly processed viral glycoproteins in the ER nih.govfrontiersin.org. This interference with the host's glycosylation pathway can significantly reduce the production of infectious viral particles nih.gov.

Effects on Virion Secretion and Infectivity

Research on various iminosugars has demonstrated that by inhibiting ER α-glucosidases, these compounds can interfere with the correct folding of viral N-linked glycoproteins nih.govasm.orgscilit.com. This misfolding can lead to the retention of improperly folded glycoproteins within the ER, disrupting viral assembly and reducing the efficient secretion of viral particles from infected cells nih.govasm.orgscilit.comresearchgate.net. Furthermore, virions that are still released despite the impaired glycosylation may exhibit reduced infectivity compared to those produced in the absence of iminosugar treatment asm.orgscilit.comresearchgate.net.

Studies on other iminosugars have shown a correlation between ER α-glucosidase inhibition and reduced secretion and infectivity across a range of enveloped viruses, including dengue virus (DENV), HIV, influenza virus, and bovine viral diarrhea virus (BVDV) nih.govplos.orgasm.orgscilit.comresearchgate.netnih.gov. For instance, inhibition of α-glucosidases has been suggested as the primary antiviral mechanism against DENV, leading to inhibited virus release nih.gov. Similarly, studies with iminosugar derivatives have shown reductions in both extracellular virion-associated RNA and virus titers, implying an inhibition of virion production and a reduction in the infectivity of secreted virions asm.org.

Based on this compound's classification as an iminosugar and its known activity as a glycosidase inhibitor asm.org, it is plausible that it exerts antiviral effects through a similar mechanism involving the disruption of viral glycoprotein processing and subsequent impact on virion secretion and infectivity. However, specific detailed research findings and quantitative data specifically demonstrating this compound's direct effects on virion secretion and infectivity were not available in the provided search results.

Broader Antiviral Spectrum Investigations (e.g., Friend Leukaemia Virus)

The investigation into the antiviral spectrum of compounds like iminosugars is an important area of research, particularly in identifying agents with potential activity against a range of viral pathogens plos.orgnih.govresearchgate.net. Friend Leukaemia Virus (FV), a murine retrovirus, serves as a significant model for studying retroviral infections and associated diseases, including erythroleukemia wikipedia.orgwikipedia.orgnih.govcore.ac.uk. Research using the Friend virus model has provided valuable insights into genetic resistance to retroviral disease and the host-pathogen interactions involved wikipedia.org.

While Friend Leukaemia Virus is a well-established model in antiviral research, specific studies detailing this compound's activity or efficacy against Friend Leukaemia Virus were not found in the provided search results. The antiviral activity against retroviruses like HIV has been observed for certain iminosugars, mediated through the inhibition of glycoprotein maturation nih.gov. Given that Friend Leukaemia Virus is also an enveloped retrovirus with glycoproteins essential for its life cycle, it is theoretically possible that this compound, as an iminosugar and glycosidase inhibitor, could exhibit activity against it through similar mechanisms affecting glycoprotein processing. However, without direct experimental evidence from the provided sources, this remains a speculative possibility based on the known properties of iminosugars as a class.

Broader investigations into the antiviral spectrum of iminosugars have shown activity against various enveloped viruses plos.orgnih.govresearchgate.net. The potential for broad-spectrum activity is often linked to targeting host cellular pathways essential for viral replication, such as glycoprotein processing, which are utilized by multiple viruses plos.orgnih.gov. While the concept of broad-spectrum antiviral activity for iminosugars is supported by research on other compounds within this class plos.orgnih.govresearchgate.net, specific data outlining the breadth of this compound's antiviral activity across a wide range of viruses, including Friend Leukaemia Virus, were not detailed in the provided search results.

Due to the limitations of the provided information, specific data tables detailing this compound's effects on virion secretion, infectivity, or its activity against Friend Leukaemia Virus or a broader spectrum of viruses cannot be generated.

Immunomodulatory Aspects of Nectrisine Research

Original Discovery as an Immunomodulator

Nectrisine, also known by the designation FR-900483, was originally discovered as an immunomodulator. nih.govasm.org This immunoactive substance is produced by the fungus Nectria lucida F-4490, which is synonymous with Thelonectria lucida, and Thelonectria discophora SANK 18292. asm.orgasm.org The structure of this compound was elucidated through chemical and spectroscopic evidence, and its absolute stereochemistry was confirmed by synthesis from D-glucose. nih.gov The initial identification of this compound's immunomodulatory activity paved the way for investigations into its specific effects on immune responses. nih.govnih.gov

Effects on Proliferatively Suppressed Lymphocytes

Research has demonstrated that this compound can influence the proliferation of lymphocytes, particularly in conditions where their proliferative capacity is suppressed. Studies have shown that concanavelin A-stimulated lymphocyte proliferation, which had been suppressed by the addition of an immunosuppresive factor, was restored to a normal level upon the addition of FR-900483 (this compound). nih.govacs.org This finding suggests that this compound possesses the ability to counteract certain immunosuppressive mechanisms affecting lymphocyte proliferation.

Immunosuppressive Modulations in Model Systems (e.g., Immunosuppressed Mice)

This compound's immunomodulatory effects have also been investigated in in vivo model systems, specifically in immunosuppressed mice. In these models, this compound has been shown to restore the capacity of immunosuppressed mice to produce antibodies against sheep red blood cells. nih.govacs.org This indicates that this compound can modulate the immune response in a living organism, enhancing antibody production even in an immunosuppressed state. The use of mouse models is a common approach to study immunosuppression and evaluate the potential of immunomodulatory compounds. frontiersin.orgnih.gov

Table 1: Immunomodulatory Effects of this compound

| Effect | Model System | Observation | Source |

| Restoration of Lymphocyte Proliferation | Con A-stimulated lymphocytes | Restored proliferation suppressed by immunosuppressive factor. | nih.govacs.org |

| Restoration of Antibody Production Capacity | Immunosuppressed mice | Restored ability to produce antibodies against sheep red blood cells. | nih.govacs.org |

These findings highlight this compound's potential to act as an immunomodulator, particularly in contexts of suppressed immune function.

Advanced Research Methodologies and Future Perspectives

Omics-Based Approaches in Nectrisine Research (e.g., Genomics, Proteomics for Biosynthesis Pathway Elucidation)

Omics-based approaches, such as genomics and proteomics, play a significant role in unraveling the complex biosynthetic pathway of this compound. The fungus Thelonectria discophora SANK 18292 has been a key organism in these studies. asm.orgresearchgate.netasm.org

Genomic analysis of T. discophora has led to the identification of a gene cluster involved in this compound biosynthesis. asm.orgresearchgate.netasm.org Specifically, genes designated necA, necB, and necC have been implicated in this pathway. asm.orgresearchgate.netasm.org Functional analysis through gene disruption, complementation studies, and heterologous expression has shown that these genes are involved in critical steps including amination, dephosphorylation, and oxidation, leading to this compound formation. asm.orgresearchgate.netasm.org

Proteomic studies, often coupled with genomic data, can help identify the enzymes encoded by these genes and understand their roles in the catalytic steps of the biosynthetic pathway. While the provided search results specifically mention the identification and functional analysis of necA, necB, and necC genes, further proteomic work would involve the expression and characterization of the proteins produced by these genes to fully detail the enzymatic cascade. asm.orgresearchgate.netasm.orgomicsdi.org

Research Findings:

Identification of the this compound biosynthetic gene cluster in Thelonectria discophora SANK 18292. asm.orgresearchgate.netasm.org

Involvement of necA, necB, and necC genes in amination, dephosphorylation, and oxidation steps of this compound biosynthesis. asm.orgresearchgate.netasm.org

Data Table:

| Gene | Proposed Function in this compound Biosynthesis | Evidence |

| necA | Involved in biosynthesis | Gene disruption, complementation, heterologous expression asm.orgresearchgate.netasm.org |

| necB | Involved in biosynthesis | Gene disruption, complementation, heterologous expression asm.orgresearchgate.netasm.org |

| necC | Involved in oxidation (converts 4-amino-4-deoxyarabinitol to this compound) | Purification and functional analysis of the encoded oxidase, gene disruption, complementation, heterologous expression asm.orgresearchgate.netasm.org |

Stable isotope tracer techniques using 13C-labeled D-ribose and D-xylose have also been employed to study this compound biosynthesis, suggesting these are precursors. nih.govresearchgate.net This type of metabolic tracing complements omics data by providing direct evidence of metabolite flow through the pathway.

Application of Advanced Spectroscopic Techniques for Structural Characterization of Biosynthetic Intermediates

Advanced spectroscopic techniques are essential for the precise structural characterization of this compound and its biosynthetic intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for this purpose. nih.govresearchgate.netmdpi.comthieme-connect.com

In the study of this compound biosynthesis in Thelonectria discophora, 13C NMR spectroscopy and mass spectrometry were used to confirm the incorporation of labeled precursors like D-ribose and D-xylose into this compound. nih.govresearchgate.net This not only supports their role as precursors but also provides structural information about the resulting labeled this compound molecule.

Chromatographic separation techniques, coupled with spectroscopic analysis, have allowed for the isolation and identification of biosynthetic intermediates. nih.gov For instance, 4-amino-4-deoxyarabinitol was identified as a potential intermediate, and its conversion to this compound by fungal enzymes was observed, with the structures confirmed by spectroscopic methods. nih.govresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is highlighted as a valuable tool for probing reactive intermediates in solution due to its ability for rapid, sensitive, and simultaneous detection and identification of transient species. mdpi.com While not specifically detailed for this compound intermediates in the provided snippets, this technique holds significant promise for future studies to capture and characterize fleeting molecules within the biosynthetic pathway.

Research Findings:

Confirmation of 13C-labeled D-ribose and D-xylose incorporation into this compound using mass spectrometry and 13C NMR spectroscopy. nih.govresearchgate.net

Identification and structural characterization of 4-amino-4-deoxyarabinitol as a biosynthetic intermediate using spectroscopic methods. nih.govresearchgate.net

Development of Engineered Microbial Systems for Sustainable this compound Production

Sustainable production of this compound is a critical area of research, particularly considering its potential therapeutic applications. While traditionally produced by fungi like Thelonectria discophora, developing engineered microbial systems offers an attractive alternative for potentially higher yields and more controlled production. asm.orgresearchgate.netasm.org

The identification of the this compound biosynthetic gene cluster (necA, necB, necC) provides a foundation for developing such systems. asm.orgresearchgate.netasm.org Heterologous expression of these genes in a suitable microbial host, such as Escherichia coli, has already been demonstrated to produce this compound. asm.orgresearchgate.netasm.org

Research Findings:

The this compound biosynthetic gene cluster has been identified, providing a basis for engineered production. asm.orgresearchgate.netasm.org

Heterologous expression of necA, necB, and necC in Escherichia coli has resulted in this compound production. asm.orgresearchgate.netasm.orgnih.gov

Engineered microbial systems, particularly bacterial ones, are being explored for efficient and sustainable this compound production. asm.orgresearchgate.netasm.org

Exploration of New Therapeutic Targets Based on this compound's Unique Glycosidase Inhibitory Properties

This compound's defining characteristic is its ability to inhibit glycosidases, enzymes involved in a wide range of biological processes. asm.orgasm.orgtandfonline.comnih.govmdpi.com This property forms the basis for exploring new therapeutic targets beyond its initially discovered immunomodulatory activity. tandfonline.comnih.gov

This compound has been shown to inhibit a variety of glycosidases, including α- and β-glucosidases, α- and β-mannosidases, and β-N-acetylglucosaminidase. asm.orgasm.orgnih.gov Glycosidases play crucial roles in processes such as glycoprotein (B1211001) processing, glycosphingolipid metabolism, and carbohydrate digestion. tandfonline.commdpi.com

Given the diverse roles of glycosidases, this compound's inhibitory activity suggests potential therapeutic applications in various diseases. These could include lysosomal storage disorders, viral infections, diabetes, and cancer, where aberrant glycosidase activity is implicated. asm.orgtandfonline.commdpi.comdntb.gov.ua Research into new therapeutic targets involves identifying specific glycosidases or pathways that are critically dependent on the enzymes inhibited by this compound.

For example, the inhibition of trimming glucosidase I, which is involved in the modification of N-glycosidic oligosaccharides, by this compound suggests potential in modulating protein folding and trafficking, which could be relevant in various diseases. nih.gov Further research is needed to fully understand the implications of this compound's inhibition profile on cellular processes and disease pathogenesis.

Research Findings:

this compound inhibits a range of glycosidases, including α- and β-glucosidases, α- and β-mannosidases, and β-N-acetylglucosaminidase. asm.orgasm.orgnih.gov

Its glycosidase inhibitory activity suggests potential therapeutic relevance in diseases involving aberrant glycosidase function, such as lysosomal storage disorders, viral infections, diabetes, and cancer. asm.orgtandfonline.commdpi.comdntb.gov.ua

this compound's inhibition of trimming glucosidase I highlights potential effects on glycoprotein processing. nih.gov

Q & A

Q. What is the proposed biosynthetic pathway of nectrisine in Thelonectria discophora, and what key enzymatic steps are involved?

this compound biosynthesis involves the oxidation of 4-amino-4-deoxyarabinoside by the enzyme NecC, a member of the glucose-methanol-choline (GMC) oxidoreductase family. NecC catalyzes the oxidation of 4-amino-4-deoxyarabinoside, generating an intermediate that undergoes cyclization and dehydration to form this compound. Key steps include oxygen consumption and hydrogen peroxide production during catalysis. Experimental validation includes enzyme purification via ammonium sulfate precipitation and anion-exchange chromatography, followed by activity assays .

Q. What methodological approaches are used to purify and characterize the enzyme NecC?

NecC is purified using a multi-step protocol: fungal biomass is homogenized, filtered, and subjected to ultrafiltration, ammonium sulfate fractionation, and ion-exchange chromatography. Purity is confirmed via SDS-PAGE, and LC-MS/MS identifies protein sequences. Enzyme activity is measured under standard conditions (1 mM substrate, pH 7, 30°C), with inhibition studies using Cu²⁺ or EDTA .

Q. How are analytical techniques like LC-MS and SDS-PAGE applied to study this compound and its biosynthetic intermediates?

LC-MS detects this compound and its precursors in reaction mixtures, though proposed intermediates (e.g., compounds 3 and 4 in the pathway) are often undetectable due to rapid conversion. SDS-PAGE confirms NecC purity (~50 kDa subunit), while oligomeric states are analyzed via native PAGE, revealing NecC forms 8–16 subunit aggregates .

Q. What are the optimal reaction conditions for NecC activity?

NecC exhibits peak activity at pH 7 and 30°C, with a melting temperature of 57°C. Activity is substrate-specific (4-amino-4-deoxyarabinoside) and inhibited by Cu²⁺ or EDTA, suggesting metal ion dependency. Additives like FAD do not enhance activity, distinguishing NecC from other GMC oxidoreductases .

Advanced Research Questions

Q. How can researchers address contradictions in detecting proposed intermediates during this compound biosynthesis?

Despite mechanistic proposals, intermediates like compound 3 (oxidized substrate) and 4 (cyclized product) are absent in LC-MS data. This may reflect rapid enzymatic turnover or instability of intermediates. Researchers should employ quenching agents (e.g., trichloroacetic acid) to arrest reactions immediately or use trapping agents (e.g., nucleophiles) to stabilize transient species. Alternative approaches include isotopic labeling or in situ NMR to track real-time transformations .

Q. What experimental strategies can elucidate the role of NecC oligomerization in catalytic efficiency?

NecC’s oligomeric state (8–16 subunits) may influence substrate binding or stability. Researchers can disrupt oligomerization via site-directed mutagenesis (targeting interfacial residues) or chemical cross-linking. Comparative activity assays between wild-type and mutant NecC, coupled with structural analysis (cryo-EM or X-ray crystallography), can clarify structure-function relationships .

Q. How do substrate specificity and inhibitor studies inform the mechanistic model of NecC?

NecC exclusively oxidizes 4-amino-4-deoxyarabinoside, with no activity against arabinose or glucose derivatives. Inhibition by Cu²⁺/EDTA suggests a metal-dependent mechanism, possibly involving a redox-active copper center. Stopped-flow kinetics and electron paramagnetic resonance (EPR) could identify metal coordination sites and transient radical intermediates during catalysis .

Q. What methodologies reconcile discrepancies between in vitro and in vivo this compound production data?

In vivo, T. discophora accumulates 4-amino-4-deoxyarabinoside, while in vitro NecC reactions yield this compound. This suggests regulatory mechanisms (e.g., compartmentalization or feedback inhibition) in vivo. Researchers can use transcriptomics to identify co-expressed genes (e.g., transporters or regulators) or employ metabolic flux analysis to map intracellular substrate pools .

Methodological Guidelines

- Experimental Reproducibility : Follow detailed protocols for NecC purification and activity assays, as outlined in and . Include negative controls (e.g., heat-inactivated enzyme) and validate LC-MS data with synthetic standards.

- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess enzyme kinetics and address outliers. For conflicting results, apply triangulation with multiple analytical methods .

- Literature Integration : Cross-reference findings with GMC oxidoreductase studies (e.g., pyranose oxidases) to identify conserved mechanisms or novel features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.